Product packaging for (+)-cis-Khellactone(Cat. No.:CAS No. 24144-61-4)

(+)-cis-Khellactone

Cat. No.: B107364
CAS No.: 24144-61-4
M. Wt: 262.26 g/mol
InChI Key: HKXQUNNSKMWIKJ-DGCLKSJQSA-N
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Description

Significance of Khellactones in Natural Product Chemistry and Drug Discovery

The importance of khellactones stems from their wide-ranging and promising pharmacological activities. As a subclass of coumarins, which are themselves a well-established group of bioactive natural products, khellactones offer a unique structural scaffold for drug development. nih.gov Their derivatives have demonstrated significant potential in several therapeutic areas.

Key research findings highlight their value in drug discovery:

Antiviral Activity : Khellactone derivatives have been a major focus of anti-HIV research. nih.gov Notably, derivatives such as 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) have shown potent anti-HIV activity by inhibiting the HIV-1 reverse transcriptase through a unique mechanism, making them effective against multidrug-resistant strains. mdpi.com

Anticancer Activity : Numerous studies have reported the cytotoxic effects of khellactones against various human cancer cell lines, including liver, gastric, and colon carcinomas. nih.govmdpi.com For instance, certain 4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivatives have exhibited potent cytotoxicity, inducing apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.govnih.gov Cis-khellactone isolated from Angelica amurensis has also been shown to induce programmed cell death in breast cancer cells. researchgate.netoncotarget.com

Cardiovascular Effects : Derivatives of khellactone are known to possess cardiovascular activities, such as calcium channel antagonist effects and the ability to lower blood pressure. mdpi.commdpi.com Praeruptorin C and its derivatives, for example, play a role in dilating coronary arteries.

Anti-inflammatory and Other Activities : Khellactones exhibit anti-inflammatory, antioxidant, and anti-platelet aggregation properties. nih.govmdpi.commdpi.com Cis-khellactone has been identified as an inhibitor of soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs. mdpi.com Furthermore, some khellactone derivatives have shown potential in reversing P-glycoprotein-mediated multidrug resistance in cancer cells, which is a significant hurdle in chemotherapy. mdpi.com

In natural product chemistry, khellactones are valuable as biosynthetic precursors and as templates for synthetic modification. nih.govacs.org The development of asymmetric synthesis methods has allowed for the creation of specific stereoisomers, which is crucial as the biological activity of khellactones is often highly dependent on their stereochemistry. mdpi.comacs.org

Overview of Khellactone Structural Classes and Natural Occurrence

Khellactones are structurally defined as angular pyranocoumarins. nih.govresearchgate.net The core structure is a dihydroxydimethyl-dihydropyrano-chromen-one. nih.gov The most critical structural feature is the presence of two stereogenic centers at the C-3′ and C-4′ positions of the pyrano ring. This chirality gives rise to different stereoisomers, which are broadly classified based on the relative orientation of the substituents on these carbons.

Structural Classes:

cis-Khellactones : In this configuration, the substituents at C-3' and C-4' are on the same side of the pyran ring. These can exist as enantiomeric pairs: (3'R,4'R) and (3'S,4'S). researchgate.net A significant portion of research has focused on these isomers, with studies showing that the (3'R,4'R) configuration is often critical for anti-HIV activity, while (3'S,4'S) derivatives also show potent biological effects, including antitumor activity. nih.govmdpi.com

trans-Khellactones : Here, the substituents at C-3' and C-4' are on opposite sides of the ring. (+)-(3′S,4′R)-trans-khellactone is one such example that has been the subject of synthetic studies. acs.org

These basic khellactone skeletons are often found in nature as esters, where various acyl groups are attached to the hydroxyl groups at the C-3' and C-4' positions. mdpi.com

Natural Occurrence: Khellactones are predominantly found in plants of the Apiaceae (also known as Umbelliferae) family. mdpi.combiosynth.com They have also been isolated from other families like Compositae. medchemexpress.com The roots of these plants are often a rich source. mdpi.combiosynth.com

Table 1: Natural Sources of Khellactones

Plant GenusPlant SpeciesPlant PartReference(s)
PeucedanumP. praeruptorium, P. japonicum, P. wulongenseRoots mdpi.commdpi.comnih.govmedchemexpress.com
AngelicaA. amurensis, A. purpuraefoliaRhizomes, Roots mdpi.comresearchgate.netchemfaces.com
AmmiA. visnagaPlant ontosight.ai
LomatiumL. suksdorfiiPlant mdpi.com
PhlojodicarpusP. sibiricusRoots, Herb mdpi.com
SeseliS. devenyense, S. tortuosumPlant mdpi.commdpi.com
OleariaO. paniculataPlant medchemexpress.com
PrionosciadiumNot specifiedPlant nih.gov

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B107364 (+)-cis-Khellactone CAS No. 24144-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUNNSKMWIKJ-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15645-11-1, 24144-61-4
Record name Khellactone, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Khellactone, cis-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KHELLACTONE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KHELLACTONE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Structural Characterization Methodologies for Khellactones

Botanical Sources and Extraction Procedures

Khellactones are primarily isolated from various species of the Apiaceae family. The extraction procedures typically involve the use of organic solvents to create a crude extract from the plant material, which is then subjected to further purification steps.

Isolation from Angelica Species

Several species of the genus Angelica are known to be rich sources of khellactones. For instance, cis-khellactone has been isolated from the chloroform (B151607) soluble fraction of the rhizomes of Angelica amurensis. nih.govoncotarget.com The isolation process involved extracting the dried and freeze-dried rhizomes with methanol, followed by partitioning with chloroform. nih.gov

In another study, four new khellactone-type coumarins, named hyuganins A, B, C, and D, were isolated from the methanolic extract of Angelica furcijuga. jst.go.jp Additionally, the roots of Angelica purpuraefolia have yielded khellactone as a major compound from its CHCl3-soluble fraction. nih.gov Research on the aerial parts of Angelica urumiensis led to the isolation of cis-khellactone among other known coumarins from a chloroform extract. nih.gov

Isolation from Peucedanum Species

The genus Peucedanum is a prominent source of khellactone derivatives, often referred to as praeruptorins. nih.gov These compounds are angular-type, non-glycosidic pyranocoumarins. nih.gov Phytochemical investigations have identified khellactone and its esters in species such as P. praeruptorum, P. japonicum, and P. formosanum. nih.gov

For example, (-)-cis-khellactone was isolated for the first time from the roots of P. japonicum. The extraction process involved using ethanol (B145695) on the roots to obtain a concentrated extract. mdpi.com Further studies on P. japonicum have led to the isolation of fifteen khellactone-type compounds, including derivatives like 3′-angeloyl-4′-(2-methylbutyryl)khellactone and 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone. researchgate.net The roots of Formosan Peucedanum japonicum have also yielded four new khellactone esters. nih.gov

From the roots of Peucedanum formosanum, (–)-cis-khellactone was isolated from a fraction obtained through silica (B1680970) gel column chromatography of the chloroform/methanol extract. jfda-online.com

Khellactone DerivativePeucedanum SpeciesReference
PraeruptorinsP. praeruptorum, P. japonicum, P. formosanum nih.gov
(-)-cis-KhellactoneP. japonicum, P. formosanum mdpi.comjfda-online.com
3′-angeloyl-4′-(2-methylbutyryl)khellactoneP. japonicum researchgate.net
3′-isovaleryl-4′-(2-methylbutyroyl)khellactoneP. japonicum researchgate.net
(-)-trans-3'-acetyl-4'-senecioylkhellactoneP. japonicum nih.gov
(+-)-cis-3'-acetyl-4'-tigloylkhellactoneP. japonicum nih.gov

Isolation from Ammi visnaga

Ammi visnaga, commonly known as khella, is another notable source of khellactones. An early study reported the isolation of a new coumarin (B35378), identified as khellactone, from the ether extract of Egyptian Chellah seeds. cdnsciencepub.com The process involved washing the crude ether extract with aqueous potassium hydroxide (B78521) to remove acidic and phenolic compounds, followed by a "lactone separation" procedure. cdnsciencepub.com More recent research has led to the isolation of cis-Khellactone-3′-β-D-glucopyranoside from the fruits of Ammi visnaga. researchgate.net Unused parts of the plant have also been found to contain cis-khellactone-3-β-glucopyranoside. researchgate.net

Isolation from Phlojodicarpus Species

The genus Phlojodicarpus has been identified as a source of various khellactone derivatives. mdpi.com An investigation into the hexane (B92381) extract of the subterranean organs of Phlojodicarpus sibiricus resulted in the isolation of four new khellactone esters: phlojosibirin I, II, III, and IV. researchgate.net This plant is recognized for its high concentration of dihydropyranocoumarins. researchgate.net

Further analysis of P. sibiricus has identified khellactone and 21 of its derivatives, including khellactone 4′-O-methyl ester, hyuganin D, and suksdorfin (B1681180). mdpi.commdpi.com Comparative studies between P. sibiricus and P. villosus have shown that pyranocoumarins, including khellactones, are predominant in P. sibiricus. mdpi.comnih.gov

Khellactone DerivativePhlojodicarpus SpeciesReference
Phlojosibirin I, II, III, IVP. sibiricus researchgate.net
Khellactone 4′-O-methyl esterP. sibiricus mdpi.commdpi.com
Hyuganin DP. sibiricus mdpi.commdpi.com
SuksdorfinP. sibiricus mdpi.commdpi.com

Isolation from Seseli Species

The genus Seseli is distinguished by the presence of khellactone esters. ljmu.ac.uk The isolation of these compounds can be challenging due to their ester forms, which often have very similar chromatographic behaviors. ljmu.ac.uk From the fruits of Seseli devenyense, decanoates of (+)-cis-khellactone at positions 4' and 3' have been isolated. acs.org Further research on S. devenyense has led to the isolation of cis-khellactone using liquid-liquid chromatography. nih.gov

The khellactone ester isosamidin (B107321) was isolated from the aerial parts of Seseli andronakii. x-mol.net Additionally, anomalin, a khellactone ester, has been isolated from several Seseli species, including S. bocconi. tandfonline.com

Advanced Chromatographic Separation Techniques

The purification of khellactones from crude plant extracts relies heavily on a variety of chromatographic techniques. The choice of method is dictated by the complexity of the extract and the physicochemical properties of the target compounds.

Column Chromatography (CC) is a fundamental technique used for the initial fractionation of extracts. Silica gel is a commonly used stationary phase, with elution carried out using a gradient of solvents with increasing polarity, such as n-hexane/ethyl acetate (B1210297) or chloroform/methanol. jfda-online.comresearchgate.nettandfonline.com Sephadex LH-20 is another popular matrix for size-exclusion chromatography, often used for further purification. jfda-online.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of khellactones. Both normal-phase and reversed-phase HPLC are employed. researchgate.net Preparative HPLC is particularly effective for isolating pure compounds from complex mixtures. researchgate.net A recycling HPLC (R-HPLC) strategy has been successfully adopted to enhance the separation of khellactone isomers from Peucedanum japonicum. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby minimizing sample adsorption and degradation. It has been effectively used for the separation of khellactone esters. researchgate.net For instance, a biphasic solvent system of hexane/ethyl acetate/methanol/0.1% formic acid in water was used to separate khellactone esters from Peucedanum japonicum root extracts. researchgate.net

Flash Column Chromatography on silica gel is another rapid purification method that has been utilized in the isolation of angular pyranocoumarins like khellactones. google.com

The structural elucidation of isolated khellactones is subsequently performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), and UV-Vis spectroscopy. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of khellactones. cabidigitallibrary.orgnih.gov Reversed-phase HPLC (RP-HPLC) is frequently utilized, often in a preparative format to isolate compounds in sufficient quantities for structural elucidation and further studies. acs.org For instance, a recycling preparative HPLC (R-HPLC) strategy has been successfully employed to enhance the separation efficiency of khellactone isomers from Peucedanum japonicum, yielding substances with purities exceeding 98%. cabidigitallibrary.orgkribb.re.kr This method is advantageous as it can produce the same amount of product as conventional systems while simplifying the process, increasing efficiency, and reducing costs. cabidigitallibrary.orgkribb.re.kr

Chiral-selective HPLC is another critical application, particularly for separating enantiomers of khellactone derivatives. acs.org The use of chiral stationary phases, such as Chiralpak AS-H, allows for the resolution of racemic mixtures, which is essential for determining the specific stereochemistry of the isolated compounds. semanticscholar.org Furthermore, HPLC analysis following derivatization with Mosher's reagent (MTPA) serves as a reliable method to detect the presence of enantiomers. acs.orgfigshare.com

Liquid–Liquid Chromatography and Preparative Techniques

Liquid–liquid chromatography (LLC) has proven to be an effective method for the isolation of khellactones. This technique has been successfully used to isolate several pyranocoumarins, including cis-khellactone, from the fruits of Seseli devenyense. capes.gov.br Studies have shown that LLC can yield significantly higher quantities of isolated compounds compared to other methods; for example, the yield for cis-khellactone was 17-fold higher with LLC. researchgate.net This highlights the efficiency of LLC in obtaining high-purity coumarins from natural sources. capes.gov.br

Column Chromatography Methods

Column chromatography is a fundamental and widely used technique in the initial stages of khellactone isolation. scispace.comtandfonline.com Silica gel is a common stationary phase for the fractionation of plant extracts. scispace.comnih.gov For example, an ethanol extract of Peucedanum japonicum roots was partitioned and then subjected to silica gel and C-18 column chromatography to yield (−)cis-khellactone. nih.gov Similarly, the chemical constituents of Notopterygium incisum were isolated using a combination of silica gel column chromatography, HPLC, and Sephadex LH-20 column chromatography. bvsalud.org Repeated chromatographic separations are often necessary to resolve the complex mixtures of khellactone esters typically found in plant extracts. scispace.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive identification of khellactones relies on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, stereochemistry, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Khellactone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is indispensable for the structural elucidation of khellactones. semanticscholar.orgmdpi.combiocrick.com 1H-NMR spectra provide information on the number, environment, and coupling of protons, which is crucial for determining the relative configuration of the molecule. scispace.com For instance, the spin-spin coupling constant (J-value) between H-3′ and H-4′ protons can help establish the cis or trans relationship of the substituents on the dihydropyran ring. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the connectivity between atoms within the molecule. chemfaces.com The structures of novel khellactone derivatives are routinely confirmed using these comprehensive NMR analyses. mdpi.com Quantitative NMR (qNMR) has also been developed as a method for the quantitative analysis of khellactone esters without the need for authentic standards. researchgate.net

Table 1: Representative 1H-NMR Spectroscopic Data for a Khellactone Derivative
ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-57.57d8.88
H-66.90d8.88
H-36.14s
H-4'6.91d4.95
H-3'5.69d4.95
C-4-CH₃2.40s
C-2'-CH₃1.58s

Data adapted from a study on 4-methyl-(3'S,4'S)-cis-khellactone derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of khellactones. mdpi.combiocrick.com Techniques such as Electrospray Ionization (ESI-MS) and high-resolution mass spectrometry (HRMS) provide accurate mass measurements, which aid in determining the elemental composition of the compounds. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for identifying metabolites of khellactone derivatives by comparing their fragmentation patterns with those of the parent compound. researchgate.net The fragmentation patterns can reveal the nature and position of acyl substituents on the khellactone core. researchgate.netmdpi.com For instance, the mass spectrum of a khellactone O-isobutyroyl ester would show a characteristic adduct ion and fragment ions corresponding to the loss of the isobutyroyl group. mdpi.com

Table 2: LC-MS/MS Data for Khellactone
Precursor Ionm/zTop 5 Peaks (m/z)
[M+Na]⁺285.073270.052765, 285.074982, 168.005112, 271.057556, 140.011185
[M+NH₄]⁺280.118203.069717, 175.039627, 263.089447, 191.032959, 187.038910

Data sourced from PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the khellactone molecule and is often used in conjunction with HPLC for detection (PDA detector). cabidigitallibrary.orgresearchgate.net The UV spectrum provides information about the chromophore system of the coumarin nucleus.

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules like khellactones. acs.orgfigshare.comresearchgate.net Chiral molecules absorb left and right circularly polarized light differently, and this differential absorption provides a unique spectral signature. mosbri.eulon.ac.uk The CD spectra of khellactone esters are used to assign the absolute configurations at the C-3′ and C-4′ stereocenters. acs.orgresearchgate.net For example, the (3′S,4′S) absolute configuration of khellactone esters has been determined based on their characteristic CD spectra. researchgate.net

Crystallographic Methods for Absolute Configuration Determination (e.g., X-ray Crystallography)

Single-crystal X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules like khellactones. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry of the molecule.

In the study of khellactone esters isolated from the roots of Peucedanum japonicum, X-ray diffraction analysis was instrumental. acs.org For instance, the absolute configuration of a specific diacylkhellactone was unequivocally established as (3′S,4′S) through this method. acs.org The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the crystal structure. By evaluating specific parameters from the diffraction data, such as the Flack and Hooft parameters, researchers can confidently assign the absolute configuration. researchgate.net

This powerful technique has been used to confirm the stereochemistry of several khellactone derivatives, providing a solid foundation for understanding their structure-activity relationships. acs.orgresearchgate.net For diacyl khellactone esters, where other methods may be challenging due to the lack of a free hydroxyl group, X-ray crystallography, sometimes preceded by partial alkaline hydrolysis, has proven to be a crucial tool. snu.ac.kr

Stereochemical Assignment Techniques (e.g., Mosher Method, Optical Rotary Power)

Alongside crystallographic methods, several other techniques are employed to elucidate the stereochemistry of khellactones.

Mosher's Method: This chemical derivatization technique is particularly useful for determining the absolute configuration of chiral secondary alcohols. The method involves reacting the alcohol with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the 1H-NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the original alcohol can be deduced.

For monoacylkhellactones, which possess a free hydroxyl group, the Mosher method is a straightforward approach to determine their absolute configuration. snu.ac.kr In more complex cases, such as diacylkhellactones, partial hydrolysis can be performed to generate a free hydroxyl group, which can then be derivatized using MTPA for stereochemical analysis. acs.orgsnu.ac.krnih.gov This combined approach of partial hydrolysis followed by MTPA derivatization has been successfully applied to establish the configuration at the C-3′ and C-4′ positions of diacylkhellactones. acs.orgsnu.ac.kr

Optical Rotary Power: Optical rotation, or optical rotatory power, is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The direction (dextrorotatory or levorotatory) and magnitude of this rotation are measured using a polarimeter. wikipedia.orgfilab.fr While optical rotation can indicate the presence of chirality, using it alone for the assignment of absolute configuration can be unreliable. researchgate.net However, when used in conjunction with other techniques and by comparing experimental data with that of known compounds or with theoretical calculations, it can serve as a valuable piece of supporting evidence.

Chemical Synthesis and Derivatization Strategies of Khellactones

Total Synthesis Routes for Khellactone Scaffolds

The total synthesis of khellactone scaffolds typically involves the construction of the core tricyclic pyranocoumarin (B1669404) system from simpler starting materials. A common strategy begins with a substituted 7-hydroxycoumarin. drugfuture.com This precursor undergoes alkylation with a propargyl halide, such as 3-chloro-3-methyl-1-butyne (B142711), to form an aryl propargyl ether. drugfuture.com Subsequent thermal cyclization, often through a Claisen rearrangement in a high-boiling solvent like N,N-diethylaniline, facilitates the formation of the fused pyran ring, yielding the fundamental tricyclic khellactone skeleton, such as seselin (B192379) or its derivatives. drugfuture.com This core structure then serves as a key intermediate for further functionalization, including the critical dihydroxylation step to introduce the stereocenters characteristic of khellactones.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. tcichemicals.comacsgcipr.org For the synthesis of khellactone analogues, a one-pot, three-component reaction has been developed. researchgate.net This methodology involves the reaction of a 5,7-dihydroxy benzopyrone derivative, an aryl aldehyde, and Meldrum's acid. researchgate.net The reaction proceeds in refluxing methanol, utilizing a catalytic amount of potassium hydroxide (B78521). researchgate.net This process yields 10-aryl substituted-9,10-dihydropyrano[2,3-h]benzopyrone-8-ones, which are novel khellactone-type compounds, in good to excellent yields. researchgate.net MCRs are advantageous as they reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. acsgcipr.orgfrontiersin.org

Catalysis plays a pivotal role in the synthesis of khellactones, enhancing reaction efficiency and enabling stereocontrol. In the multi-component reaction for khellactone analogues, potassium hydroxide serves as an inexpensive and effective basic catalyst. researchgate.net

More significantly, catalytic methods are central to introducing chirality into the khellactone scaffold. Asymmetric catalysis is indispensable for producing specific, biologically active stereoisomers. frontiersin.org Key catalytic approaches include:

Sharpless Asymmetric Dihydroxylation: This method is widely used for the stereoselective synthesis of cis-diols from the olefinic bond in the pyran ring of intermediates like seselin. researchgate.net It employs a chiral catalyst system, typically involving osmium tetroxide and a chiral ligand derived from cinchona alkaloids. researchgate.netslideshare.net

Asymmetric Epoxidation: Organocatalytic asymmetric epoxidation provides a route to trans-khellactones. researchgate.netacs.org For instance, an iminium salt can act as an organocatalyst to produce an epoxide intermediate with high enantioselectivity, which can then be opened to yield the trans-diol. researchgate.netacs.org

These catalytic strategies are fundamental to accessing enantiomerically pure khellactones, which is often a prerequisite for potent biological activity.

Multi-component Reaction Methodologies

Asymmetric Synthesis of Khellactone Stereoisomers

The biological activity of khellactones is highly dependent on their stereochemistry at the C-3' and C-4' positions. Therefore, asymmetric synthesis, which selectively produces a specific stereoisomer, is of paramount importance. libretexts.orgcutm.ac.in

A prominent method for achieving this is the Sharpless asymmetric dihydroxylation of a pyranocoumarin intermediate, such as seselin or its 4-methyl derivative. researchgate.net This reaction creates the (+)-cis-khellactone diol. The choice of the chiral ligand in the catalyst system dictates the facial selectivity of the dihydroxylation. For example, using hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQ)2-PYR) as the chiral ligand preferentially yields the (3'R,4'R)-diol, a precursor to the potent anti-HIV agent DCK. drugfuture.comresearchgate.net Conversely, its pseudo-enantiomer, hydroquinidine (B1662865) 2,5-diphenyl-4,6-pyrimidinediyl diether ((DHQD)2-PYR), primarily leads to the (3'S,4'S)-cis-diol. researchgate.netnih.gov This method can achieve high enantiomeric excess (e.e.), up to 86% in some cases. researchgate.net

An alternative approach for synthesizing trans-khellactone (B27147) stereoisomers involves an asymmetric epoxidation of the seselin intermediate, followed by regioselective ring-opening of the resulting epoxide. A highly enantioselective three-step synthesis of (+)-(3′S,4′R)-trans-khellactone from 7-hydroxycoumarin has been reported, using a nonaqueous enantioselective epoxidation with an iminium salt as the key organocatalytic step. researchgate.netacs.org This strategy provides access to different stereoisomers not available through the dihydroxylation route.

Catalytic SystemIntermediateProduct StereochemistryEnantiomeric Excess (e.e.)Reference
(DHQ)2-PYRSeselin(3'R,4'R)-cis-diolUp to 86% researchgate.net
(DHQD)2-PYR4-Methylseselin(3'S,4'S)-cis-diol74% researchgate.net
Iminium Salt OrganocatalystSeselin(+)-(3′S,4′R)-trans-khellactone97% researchgate.netacs.org

Rational Design and Synthesis of Khellactone Derivatives

Rational design involves the strategic modification of a lead compound's structure to improve its biological activity, selectivity, or pharmacokinetic properties. mdpi.com For khellactones, this approach has been instrumental in developing analogues with significantly enhanced potency, particularly as anti-HIV and anticancer agents.

Structure-activity relationship (SAR) studies have guided the synthesis of numerous khellactone derivatives. Modifications have been focused on the aromatic coumarin (B35378) ring and the diol side chain. Research has shown that the stereochemistry at the 3' and 4' positions is critical, with the (3'R,4'R) configuration being crucial for potent anti-HIV activity. researchgate.net

Synthetic efforts have explored the impact of substituents at various positions of the coumarin nucleus.

Methyl Substitution: The addition of a methyl group at the C-4 position of DCK was found to enhance anti-HIV activity. scispace.com

Disubstitution: A series of disubstituted DCK analogues were synthesized, with 5-Methoxy-4-methyl DCK emerging as an exceptionally potent compound, showing much better anti-HIV activity than the original DCK lead. nih.gov

Hydroxymethyl Substitution: To improve properties like water solubility, hydroxymethyl groups were introduced. 3-Hydroxymethyl-4-methyl-DCK exhibited significant anti-HIV activity and moderate oral bioavailability, unlike its parent compound. acs.org

Derivatives for Anticancer Activity: The (3'S,4'S)-cis-khellactone scaffold, often less potent in anti-HIV assays, has been used to develop anticancer agents. A series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines, with some compounds showing strong inhibitory activity. researchgate.net

CompoundModificationsTarget ActivityIC50 / EC50Reference
5-Methoxy-4-methyl DCK4-Me, 5-MeO substitutionAnti-HIV-17.21 x 10⁻⁶ µM nih.gov
3-Hydroxymethyl-4-methyl-DCK3-CH₂OH, 4-Me substitutionAnti-HIV-10.004 µM acs.org
4-methyl-(3'S,4'S)-cis-khellactone derivative (3a)4-Me, (3'S,4'S) config.Anticancer (HEPG-2)8.51 µM researchgate.net
4-methyl-(3'S,4'S)-cis-khellactone derivative (3c)4-Me, (3'S,4'S) config.Anticancer (HEPG-2)15.62 µM researchgate.net

A key discovery in the development of khellactone-based therapeutics was that the potent anti-HIV activity of compounds like suksdorfin (B1681180) derivatives was associated with the presence of specific ester groups on the diol. scispace.com The diesterification of the this compound diol with camphanoyl chloride leads to 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK), a uniquely potent anti-HIV agent. researchgate.netscispace.com

The synthesis of these crucial analogues is a straightforward esterification step following the asymmetric dihydroxylation. The (3'R,4'R)-diol is treated with an activated form of camphoric acid, typically (-)-S-camphanoyl chloride, in the presence of a base like pyridine (B92270) or DMAP (dimethylaminopyridine), to afford the final diester product. drugfuture.com This synthetic strategy has been applied to create a wide array of potent analogues by first modifying the coumarin core and then adding the essential camphanoyl moieties. nih.govacs.org

Synthesis of Substituted Khellactone Derivatives (e.g., Methoxy (B1213986), Methyl, Acyl)

The strategic introduction of various substituents onto the khellactone scaffold has been a primary focus of medicinal chemistry research, aiming to modulate the biological activity of the parent compound. Methodologies for synthesizing methoxy, methyl, and acyl derivatives of khellactone have been extensively developed, often involving multi-step reaction sequences that begin with substituted phenolic precursors.

Synthesis of Methoxy- and Methyl-Substituted Khellactones

The synthesis of methoxy- and methyl-substituted khellactone derivatives typically commences with the appropriate substituted 7-hydroxycoumarin. acs.orgdovepress.com For instance, the synthesis of 4-methoxy- and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactones starts from commercially available or synthetically prepared substituted 7-hydroxycoumarins. dovepress.comnih.gov

A general synthetic pathway involves the following key steps:

Preparation of Substituted 7-Hydroxycoumarins: These precursors can be synthesized through various established methods, such as the Pechmann condensation or the von Pechmann reaction, using appropriately substituted phenols and β-keto esters. For example, 7-hydroxy-4-methoxycoumarin and 7-hydroxy-5-methylcoumarin serve as starting materials. dovepress.comnih.gov

Propargylation: The substituted 7-hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like N,N-dimethylformamide (DMF). This reaction yields the corresponding aryl α,α-dimethylpropargyl ether. acs.orgdovepress.com

Claisen Rearrangement: The resulting propargyl ether undergoes a thermal rearrangement, often in boiling N,N-diethylaniline, to form the angularly fused dihydropyrano[2,3-f]chromen-2-one, known as a substituted seselin. acs.orgnih.gov

Asymmetric Dihydroxylation: The crucial diol functionality is introduced via asymmetric dihydroxylation of the substituted seselin. This is commonly achieved using a Sharpless asymmetric dihydroxylation protocol with reagents like potassium osmate (K₂OsO₂(OH)₄) and a chiral ligand such as (DHQD)₂-PYR (hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether). This step establishes the desired stereochemistry at the C-3′ and C-4′ positions, yielding the substituted cis-khellactone. dovepress.comnih.govmdpi.com

This strategic approach has been successfully employed to synthesize a variety of methoxy- and methyl-substituted khellactones, including 4-methoxy-(−)-cis-khellactone and 5-methyl-(−)-cis-khellactone. dovepress.comnih.gov Similarly, 3-methyl, 4-methyl, and 5-methyl DCK (3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone) analogues have been synthesized to explore their structure-activity relationships. acs.org

Synthesis of Acyl Khellactone Derivatives

The synthesis of acyl derivatives of khellactone is generally achieved through the esterification of the hydroxyl groups at the 3′- and 4′-positions of the khellactone core. This derivatization is a straightforward method to introduce a wide range of functional groups and explore their impact on bioactivity.

The general procedure for acylation involves reacting the parent khellactone, such as 4-methyl-(−)-cis-khellactone, with an appropriate acylating agent. acs.orgmdpi.com Key aspects of this synthesis include:

Acylating Agents: A diverse array of acyl chlorides or carboxylic acids can be used. For instance, various organic acids in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) have been utilized. mdpi.com Alternatively, acyl chlorides in a suitable solvent like anhydrous pyridine and dichloromethane (B109758) can be employed. dovepress.comnih.gov

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the acylating agent and the product. The choice of solvent and temperature can influence the reaction rate and yield.

Stereochemistry: The acylation process generally does not affect the stereochemistry at the C-3′ and C-4′ chiral centers of the khellactone core.

This methodology has led to the synthesis of a broad spectrum of acyl derivatives, including those with aromatic and aliphatic acyl groups. For example, a series of 4-methyl-(3′S,4′S)-cis-khellactone derivatives have been prepared with various organic acids. mdpi.comresearchgate.net In another study, 4-methoxy- and 5-methyl-(−)-cis-khellactones were reacted with different acyl chlorides to produce a library of compounds. dovepress.comnih.gov The synthesis of 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues also follows this acylation strategy. acs.org

It has been noted that steric hindrance can play a role in the acylation process. For example, when 1-adamantanecarbonyl chloride was used as the acylating agent with 4-methyl-(+)-cis-khellactone, only the monoester at the 4'-position was obtained, likely due to the bulky nature of the adamantane (B196018) group. acs.org

Data Tables

Table 1: Synthesis of Substituted Khellactone Derivatives

Derivative TypeStarting Material (Precursor)Key Reagents and ConditionsResulting Substituent(s)
Methyl4-Methylseselin(DHQD)₂-PYR, K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, methanesulfonamide (B31651) in t-BuOH/H₂O4-Methyl
Methoxy7-Hydroxy-4-methoxycoumarin1. 3-chloro-3-methyl-1-butyne, K₂CO₃, KI in DMF; 2. N,N-diethylaniline (reflux); 3. (DHQD)₂-PYR, K₂OsO₂(OH)₄4-Methoxy
Acyl (Ester)4-Methyl-(−)-cis-khellactoneVarious organic acids, DCC, DMAP in anhydrous CH₂Cl₂Various acyl groups at 3' and 4' positions
Acyl (Ester)Substituted (−)-cis-khellactoneAcyl chlorides, pyridine, dichloromethaneVarious acyl groups at 3' and 4' positions

Biosynthesis of Khellactones

Elucidation of Natural Biosynthetic Pathways in Plant Systems

The biosynthesis of khellactone originates from the phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. viper.ac.in The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). Subsequently, p-coumaroyl-CoA is formed through the action of 4-coumarate:CoA ligase (4CL). nih.gov

A critical subsequent step is the ortho-hydroxylation of p-coumaroyl-CoA, a reaction catalyzed by a C2′H enzyme. nih.gov The formation of the core coumarin (B35378) structure, umbelliferone (B1683723), is then achieved through the catalytic activity of coumarin synthase (COSY). nih.gov Umbelliferone serves as a crucial precursor for a variety of more complex coumarins, including khellactone. nih.gov

The pathway then diverges towards the formation of angular pyranocoumarins. This involves the prenylation of umbelliferone at the C8 position by umbelliferone dimethylallyltransferases (UDTs), which belong to the prenyltransferase family. nih.gov This prenylation step is a key branching point that leads to the formation of the angular pyran ring characteristic of khellactone. nih.govnih.gov The resulting intermediate, osthenol, is a direct precursor to angular pyrano- and furanocoumarins. nih.govresearchgate.net Subsequent hydroxylation and cyclization steps, though not fully elucidated, lead to the formation of the khellactone skeleton. nih.govfrontiersin.org Specifically, the hydroxylation at the C-4′ position of the skeleton to form khellactone is a step for which the responsible enzyme remains elusive. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes in the khellactone biosynthetic pathway have been identified and characterized, primarily through studies on Peucedanum praeruptorum.

Key Enzymes in Khellactone Biosynthesis

Enzyme FamilySpecific Enzyme(s)Function in PathwayReference
PrenyltransferasesPpPT1–3Responsible for the prenylation of the umbelliferone skeleton to form linear or angular precursors. nih.govresearchgate.net
Cytochrome P450 CyclasesPpDC, PpOCCatalyze the cyclization of linear/angular precursors into tetrahydropyran (B127337) or tetrahydrofuran (B95107) scaffolds. nih.govresearchgate.net
Cytochrome P450 HydroxylasesUnidentifiedBelieved to be involved in the hydroxylation of the C-4′ skeleton to form khellactone. nih.gov

Three distinct prenyltransferases (PpPT1–3) have been identified in P. praeruptorum that are responsible for the crucial prenylation of the simple coumarin skeleton. nih.govresearchgate.net Following prenylation, two novel cytochrome P450 cyclases, PpDC and PpOC, play a vital role in the cyclization of the linear or angular precursors, leading to the formation of either tetrahydropyran or tetrahydrofuran rings. nih.govresearchgate.net While the enzymes responsible for the initial steps of the phenylpropanoid pathway are well-characterized, the specific hydroxylase that acts on the C-4′ position of the precursor to yield khellactone is yet to be definitively identified. nih.gov However, it is hypothesized that this enzyme may be a hydroxylase that forms a functional gene pair with the prenyltransferases. nih.gov

Genetic Basis and Regulatory Mechanisms of Khellactone Biosynthesis

The biosynthesis of khellactone is under tight genetic control, with the expression of biosynthetic genes often being tissue-specific and influenced by developmental stages. In P. praeruptorum, for instance, the accumulation of khellactone and its derivatives is higher in the roots and stems compared to the leaves. frontiersin.org This differential accumulation corresponds with the tissue-specific expression patterns of the related biosynthetic genes. frontiersin.org

Transcription factors, particularly from the R2R3-MYB subfamily, are believed to play a significant role in regulating coumarin biosynthesis. researchgate.net Correlation analysis in P. praeruptorum has shown that the expression of certain PpMYB genes aligns with the accumulation of coumarin metabolites, suggesting their involvement in the positive regulation of the biosynthetic pathway. researchgate.net

Furthermore, the genes encoding key enzymes, such as the COSY and cytochrome P450 genes, have been found to exhibit tandem duplications on several chromosomes in P. praeruptorum. nih.gov This gene duplication may be a contributing factor to the high accumulation of coumarins, including khellactone, in this species. nih.gov

Biotechnological Approaches for Khellactone Production

The pharmacological importance of khellactone and its derivatives has spurred interest in developing biotechnological methods for their production, offering an alternative to extraction from plant sources.

Heterologous Pathway Reconstruction in Microbial Hosts

A promising strategy for khellactone production is the reconstruction of its biosynthetic pathway in microbial hosts such as Escherichia coli and yeast. frontiersin.orgrice.edu This involves cloning the identified genes encoding the biosynthetic enzymes from the plant source and introducing them into a suitable microorganism. frontiersin.org The engineered microbe can then be cultured under controlled conditions to produce the desired compound. While challenges in the heterologous production of furanocoumarins in E. coli have been noted, the potential for producing pyranocoumarins like khellactone remains an active area of research. mdpi.com

Pathway Engineering for Optimized Yields

To enhance the production of khellactone in microbial systems, various metabolic engineering strategies can be employed. nih.gov These strategies aim to optimize the metabolic flux towards the target compound. This can involve overexpressing key enzymes to increase the supply of precursors, eliminating competing metabolic pathways to reduce the formation of byproducts, and optimizing the supply of necessary cofactors. nih.gov By systematically engineering the host's metabolism, it is possible to significantly improve the yield and productivity of khellactone. researchgate.net

Integration of Multiomics Data for Biosynthetic Pathway Discovery

The elucidation of complex biosynthetic pathways like that of khellactone has been greatly advanced by the integration of multiomics data, including genomics, transcriptomics, and metabolomics. nih.govfrontiersin.org

By combining transcriptome and metabolome analyses of different tissues of P. praeruptorum, researchers have been able to correlate gene expression profiles with the accumulation of specific coumarin compounds. nih.govfrontiersin.org This approach has been instrumental in identifying candidate genes involved in coumarin biosynthesis and transport. frontiersin.org For example, parallel analysis of gene expression and metabolite accumulation has helped to pinpoint genes potentially involved in the formation of the coumarin core structure, as well as those participating in later modification steps like prenylation, hydroxylation, and cyclization. frontiersin.org

Furthermore, the availability of a telomere-to-telomere (T2T) genome assembly for P. praeruptorum provides a powerful resource for identifying and characterizing the full complement of genes involved in coumarin biosynthesis, including those responsible for the yet-to-be-elucidated steps in khellactone formation. nih.gov This integrated omics approach offers a comprehensive view of the biosynthetic pathway and its regulation, paving the way for more targeted and effective metabolic engineering strategies.

Pharmacological Activities and Therapeutic Potential of Khellactones

Anti-inflammatory Properties

Khellactones have demonstrated significant anti-inflammatory activities through various mechanisms, positioning them as promising candidates for the development of novel anti-inflammatory therapies.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research has identified cis-khellactone as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov By inhibiting sEH, khellactones can increase the levels of EETs, which in turn helps to resolve inflammation. nih.gov

A study on cis-khellactone isolated from the roots of Peucedanum japonicum found it to be a competitive inhibitor of sEH. mdpi.comnih.govresearchgate.net The inhibitory activity was quantified with an IC₅₀ value of 3.1 ± 2.5 µM and a dissociation constant (kᵢ) of 3.5 µM. mdpi.comnih.govresearchgate.net Molecular docking and dynamics simulations revealed that the binding of (-)-cis-khellactone to the active site of sEH is largely dependent on the Trp336–Gln384 loop, rather than the catalytic triad (B1167595) residues that interact with the enzyme's natural substrates. mdpi.com This specific interaction prevents the conversion of EETs to their less active diols, thereby enhancing their anti-inflammatory effects. mdpi.com Another khellactone derivative, disenecionyl cis-khellactone (DK), has also been shown to decrease sEH activity and expression. researchgate.net

Table 1: Inhibitory Activity of cis-Khellactone on Soluble Epoxide Hydrolase (sEH)

Compound Source Type of Inhibition IC₅₀ (µM) kᵢ (µM)
(-)-cis-Khellactone Peucedanum japonicum Competitive 3.1 ± 2.5 3.5

Modulation of Proinflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6, IL-23, NO, iNOS)

Khellactones exert significant anti-inflammatory effects by downregulating the production of various proinflammatory cytokines and mediators.

Studies have shown that cis-khellactone can effectively reduce the levels of several key cytokines involved in inflammatory processes. In a model of psoriasis, cis-khellactone treatment markedly decreased the levels of IL-23, TNF-α, IL-1β, and IL-6 in the affected skin. nih.govresearchgate.netnih.gov Similarly, disenecionyl cis-khellactone (DK), isolated from Peucedanum japonicum, was found to reduce the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net

Immunomodulatory Mechanisms (e.g., Macrophage Phenotype Regulation, NF-κB Pathway Inhibition)

The immunomodulatory effects of khellactones are central to their anti-inflammatory properties, primarily through the regulation of macrophage function and the inhibition of key inflammatory signaling pathways. Macrophages are highly plastic cells that can adopt different functional phenotypes, such as the pro-inflammatory M1 phenotype, in response to micro-environmental signals. mdpi.comfrontiersin.org

Cis-khellactone has been shown to specifically target and suppress pro-inflammatory phenotypic macrophages. researchgate.netnih.govresearchgate.net In a mouse model of psoriasis, cis-khellactone treatment led to a significant decrease in dermal macrophage infiltration, without affecting other immune cells like neutrophils or T cells. researchgate.netnih.gov This suggests a selective modulation of macrophage activity. nih.gov

A key mechanism underlying this immunomodulatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS. nih.govcellphysiolbiochem.com Cis-khellactone was found to significantly decrease the activation of the NF-κB p65 subunit in infiltrated macrophages. researchgate.netnih.gov Similarly, disenecionyl cis-khellactone (DK) was shown to inhibit the phosphorylation and subsequent nuclear translocation of NF-κB in LPS-stimulated macrophages, with a 77% reduction in phosphorylation at a concentration of 100 μM. researchgate.netresearchgate.net By inhibiting the NF-κB pathway, khellactones effectively block the cascade of inflammatory responses. researchgate.net

Role of Autophagy in Anti-inflammatory Action

Recent evidence highlights the role of autophagy, a cellular self-degradation process, in the anti-inflammatory mechanism of khellactones. researchgate.netresearchgate.net Autophagy can regulate inflammation by degrading inflammasome components and has been shown to have a complex, context-dependent role in inflammatory diseases like psoriasis. nih.gov

Research has demonstrated that cis-khellactone suppresses pro-inflammatory macrophages by promoting autophagy. researchgate.netnih.govresearchgate.net This autophagy-dependent mechanism was confirmed in studies where blocking autophagy, by silencing essential autophagy-related genes like Beclin1 or Atg7, nullified the anti-inflammatory effect of cis-khellactone on macrophages. researchgate.netnih.gov This indicates that the induction of autophagy is a crucial step in how cis-khellactone modulates macrophage function and phenotype to ameliorate inflammation. nih.gov This finding presents an effective strategy for treating inflammatory conditions by selectively targeting macrophage function through the induction of autophagy. nih.gov

Antitumor and Cytotoxic Activities

Khellactones and their derivatives have been investigated for their potential as anticancer agents, demonstrating notable cytotoxic and anti-proliferative effects against various cancer cell lines. ontosight.ai

Inhibition of Cancer Cell Proliferation and Growth

Multiple studies have confirmed the ability of khellactones to suppress the growth and proliferation of cancer cells. nih.govoncotarget.com

Cis-khellactone, isolated from Angelica amurensis, showed a time- and concentration-dependent suppression of cell growth and proliferation at low concentrations (<5 μg/ml) and decreased cell viability at higher concentrations (>10 μg/ml) in breast cancer cell lines (MCF7 and MDA-MB-231). nih.govoncotarget.com This anti-proliferative effect was observed across 16 other cancer cell lines, while showing minimal effects on normal cells. nih.govoncotarget.com

Derivatives of khellactone have also exhibited potent cytotoxic activity. nih.gov In one study, (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone suppressed the proliferation of four breast cancer and three cervical cancer cell lines at concentrations below 10 μg/ml. nih.gov Another study synthesized a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives and evaluated their cytotoxicity against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cells. mdpi.comdntb.gov.uaresearchgate.net Several of these derivatives displayed high inhibitory activity. mdpi.comdntb.gov.ua

Table 2: Cytotoxic Activity (IC₅₀ in µM) of a 4-Methyl-(3'S,4'S)-cis-khellactone Derivative (Compound 3a) against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
HEPG-2 Human Liver Carcinoma 8.51 ± 3.03
SGC-7901 Human Gastric Carcinoma 29.65 ± 6.12
LS174T Human Colon Carcinoma 19.14 ± 3.68

Furthermore, a study on 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivatives also revealed potent cytotoxicity against the same three cancer cell lines. nih.gov One particular derivative, compound 12e, showed the highest activity with IC₅₀ values ranging from 6.1 to 9.2 μM and demonstrated low toxicity to normal human hepatocytes. nih.gov These findings underscore the potential of khellactone and its derivatives as a foundation for the development of new anticancer agents that can inhibit cancer cell proliferation and growth. mdpi.comnih.gov

Induction of Programmed Cell Death (Apoptosis, Autophagy-mediated Cell Death, Necrosis/Necroptosis)

Khellactones have been shown to induce various forms of programmed cell death (PCD) in cancer cells, including apoptosis, autophagy-mediated cell death, and necrosis/necroptosis. nih.govnih.gov The specific type of cell death induced can be dependent on the concentration and the duration of exposure to the khellactone compound. oncotarget.com

Research on cis-khellactone, isolated from Angelica amurensis, demonstrates its ability to trigger all three types of PCD. nih.govnih.gov At lower concentrations (less than 5 μg/ml), it tends to suppress cell growth and proliferation, while at higher concentrations (above 10 μg/ml), it actively decreases cell viability by inducing cell death. nih.govoncotarget.com Specifically, autophagy-mediated cell death is more prominent at lower concentrations, whereas apoptosis and necrosis/necroptosis are induced at higher concentrations. nih.govoncotarget.com

The underlying mechanism for this activity involves the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP). nih.govnih.govoncotarget.com Cis-khellactone treatment leads to significantly higher levels of ROS in cancer cells compared to normal cells, which in turn triggers a rapid decline in MMP, leading to mitochondrial membrane rupture and ultimately, cell death. nih.gov This process is further facilitated by the translocation of pro-apoptotic proteins BAX and BAK to the mitochondria and the overexpression of the voltage-dependent anion channel 1 (VDAC1). nih.govnih.govoncotarget.com

Western blot analyses have confirmed the induction of these cell death pathways through the observation of key biomarkers. researchgate.net For instance, the cleavage of PARP is indicative of apoptosis, changes in the levels of p62 and LC3 are markers for autophagy, and the presence of CypA is associated with necrosis/necroptosis. researchgate.net

Disruption of Cell Cycle Progression and Modulation of Oncogenic Signaling Pathways

Khellactone derivatives have been found to disrupt the normal progression of the cell cycle in cancer cells, a critical mechanism for their anti-cancer effects. nih.gov Studies have shown that certain khellactones can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov For example, (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone, at a concentration of 10 μg/ml, have been shown to cause cell cycle arrest in the S/G2 phase in MDA-MB-231 breast cancer cells. nih.gov

The modulation of oncogenic signaling pathways is another key aspect of the anti-cancer activity of khellactones. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. researchgate.netfrontiersin.org Khellactones can interfere with these pathways to exert their therapeutic effects. ontosight.ai For instance, some khellactone derivatives have been suggested to modulate the P-glycoprotein (P-gp), which is involved in multidrug resistance, a major challenge in cancer therapy. researchgate.net

The disruption of the cell cycle is a complex process regulated by a series of proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). researchgate.neticr.ac.uk While the precise molecular targets of khellactones within the cell cycle machinery are still under investigation, their ability to halt cell cycle progression highlights their potential as anti-cancer agents. Similarly, the intricate network of oncogenic signaling, involving pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, presents multiple potential targets for khellactone-mediated intervention. frontiersin.orgmdpi.com The ability of natural compounds to modulate these pathways is a promising area of cancer research. frontiersin.org

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HEPG-2, SGC-7901, LS174T, MCF7, MDA-MB-231, NCI-H460, SK-OV-3)

Khellactone and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. This activity is a crucial indicator of their potential as anti-cancer therapeutic agents.

Studies on cis-khellactone have shown its efficacy in suppressing cell proliferation and enhancing cell death in a time- and concentration-dependent manner in MCF7 and MDA-MB-231 breast cancer cell lines, as well as in 16 other types of cancer cell lines. nih.govnih.gov Notably, MCF7 cells are known for their resistance to many anti-cancer drugs, making the activity of cis-khellactone particularly significant. nih.gov Further research has confirmed the anti-proliferative and apoptotic effects of (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone on four breast cancer cell lines (MDA-MB-231, MCF-7, HS578T, and T47D) and three cervical cancer cell lines (HeLa, SiHa, and C33A). nih.gov

The cytotoxic activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines. researchgate.netmdpi.comnih.govsemanticscholar.org Several of these compounds exhibited high inhibitory activity, with compound 3a showing strong cytotoxicity with IC50 values ranging from 8.51 to 29.65 μM across the tested cell lines. researchgate.netmdpi.comsemanticscholar.org

In addition to the cell lines mentioned above, the anti-tumor activity of khellactone has also been observed against the NCI-H460 human lung carcinoma cell line and the SK-OV-3 ovarian cancer cell line. chemfaces.com While some khellactone derivatives showed no significant cytotoxicity against SK-OV-3 cells (IC50 > 100 μM), others have demonstrated notable inhibitory activity against various cancers. chemfaces.com

Interactive Data Table: In Vitro Cytotoxicity of Khellactone Derivatives Below is a summary of the reported IC50 values for various khellactone derivatives against different human cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aHEPG-2Human Liver Carcinoma8.51 ± 3.03
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aSGC-7901Human Gastric Carcinoma29.65 ± 6.12
4-methyl-(3'S,4'S)-cis-khellactone derivative 3aLS174THuman Colon Carcinoma19.14 ± 3.68
4-methyl-(3'S,4'S)-cis-khellactone derivative 3bHEPG-2Human Liver Carcinoma23.64 ± 5.29
4-methyl-(3'S,4'S)-cis-khellactone derivative 3bSGC-7901Human Gastric Carcinoma59.81 ± 9.85
4-methyl-(3'S,4'S)-cis-khellactone derivative 3bLS174THuman Colon Carcinoma47.17 ± 6.17
4-methyl-(3'S,4'S)-cis-khellactone derivative 3cHEPG-2Human Liver Carcinoma15.62 ± 4.15
4-methyl-(3'S,4'S)-cis-khellactone derivative 3cSGC-7901Human Gastric Carcinoma29.36 ± 6.55
4-methyl-(3'S,4'S)-cis-khellactone derivative 3cLS174THuman Colon Carcinoma20.16 ± 4.79
4-methyl-(3'S,4'S)-cis-khellactone derivative 3lSGC-7901Human Gastric Carcinoma22.64

In Vivo Antitumor Efficacy in Xenograft Models

The anti-cancer potential of khellactones observed in laboratory cell cultures has been further substantiated through in vivo studies using xenograft models. nih.govnih.govoncotarget.com These models, which involve transplanting human tumor cells into immunodeficient mice, provide a more complex biological system to evaluate the therapeutic efficacy of potential anti-cancer agents.

Research on cis-khellactone has demonstrated its in vivo antitumor activity in a xenograft model using MDA-MB-231 human breast cancer cells. nih.gov In this study, mice bearing tumors were treated with cis-khellactone, which resulted in a significant suppression of tumor growth by up to 85% compared to the untreated control group. nih.gov Importantly, these studies also suggested that cis-khellactone did not cause harmful effects in normal tissues, indicating a favorable side-effect profile. nih.govnih.govoncotarget.com

Another study investigated the antitumor activity of khellactone using a Lewis Lung Carcinoma (LLC) mouse model and an NCI-H460 human lung carcinoma xenograft model. chemfaces.comkribb.re.kr In the LLC model, khellactone inhibited tumor growth in a dose-dependent manner. chemfaces.comkribb.re.kr Furthermore, it significantly suppressed the growth of NCI-H460 tumor cells in nude mice, with a dose of 10 mg/kg resulting in an 81.4% reduction in tumor growth. chemfaces.comkribb.re.kr

These findings from in vivo xenograft models provide crucial evidence for the anti-cancer efficacy of khellactones and support their further development as potential cancer therapeutics. nih.govchemfaces.comkribb.re.kr

Antiviral Activities, with a Focus on Anti-HIV Agents

Khellactone derivatives have emerged as a significant class of compounds with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). mdpi.com Their unique mechanism of action has made them promising candidates for the development of new anti-AIDS therapies. mdpi.com

Inhibition of HIV-1 Replication

A number of khellactone derivatives have been identified and synthesized that exhibit potent inhibition of HIV-1 replication. mdpi.comacs.org One of the most notable is 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), which has shown extremely potent inhibitory activity against HIV-1 replication in H9 lymphocytes. acs.org Its efficacy has been reported to be significantly greater than that of AZT, a commonly used anti-HIV drug, in the same assay. acs.org

The anti-HIV activity of these compounds is highly dependent on their specific chemical structure. acs.org For instance, the R absolute configurations of the 3'- and 4'-carbons in the khellactone nucleus are considered essential for the anti-HIV activity of DCK. acs.org Modifications to the coumarin (B35378) ring of DCK have led to the synthesis of analogues with even greater potency. nih.govacs.org For example, 5-Methoxy-4-methyl DCK has demonstrated an EC50 value of 7.21 × 10-6 μM, which is significantly better than that of the parent DCK compound. acs.org

The search for new anti-HIV agents has led to the synthesis and evaluation of numerous khellactone derivatives, including mono- and disubstituted analogues. acs.orgnih.govacs.org These efforts have resulted in the identification of several compounds with significant anti-HIV activity in both H9 lymphocytes and primary peripheral blood mononuclear cells. nih.govacs.org

Mechanisms of Action in HIV Pathogenesis (e.g., Inhibition of Double-Stranded Viral DNA Production)

Khellactone derivatives exhibit a unique mechanism of action against HIV-1 that distinguishes them from many existing anti-HIV drugs. mdpi.comnih.gov Instead of inhibiting the initial conversion of the viral RNA template into single-stranded DNA by the reverse transcriptase (RT) enzyme, certain khellactones, such as 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues, act at a later stage of reverse transcription. mdpi.comnih.govacs.orgnih.gov

These compounds specifically inhibit the production of double-stranded viral DNA from the single-stranded DNA intermediate. mdpi.comnih.govacs.orgnih.gov This inhibition of the DNA-dependent DNA polymerase activity of HIV-1 RT is a novel mechanism that offers a potential advantage against HIV-1 strains that have developed resistance to conventional non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.govunc.edu

While DCK does not significantly affect the RNA-dependent DNA polymerase activity of HIV-1 RT, its ability to block the synthesis of double-stranded DNA is a key feature of its anti-HIV efficacy. nih.govunc.edu This distinct mechanism provides an opportunity for the discovery of new NNRTIs that can overcome existing drug resistance challenges in HIV-1 therapy. mdpi.com

Stereoselective Anti-HIV Activity

The anti-HIV activity of khellactone derivatives is notably influenced by their stereochemistry. nih.gov A significant breakthrough in this area was the discovery of 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK), which demonstrated potent and selective inhibitory activity against HIV replication. nih.govnih.gov The remarkable potency of DCK is highlighted by its EC50 value of 4 x 10-4 microM and an in vitro therapeutic index of 136,719, surpassing the efficacy of AZT in the same assay. nih.gov

Crucially, the anti-HIV action of DCK is highly stereoselective. Its three diastereoisomers are at least 10,000 times less active, underscoring the critical role of the specific spatial arrangement of the camphanoyl groups for antiviral potency. nih.gov Further research into the structure-activity relationships (SAR) of DCK analogues has revealed that modifications at various positions of the coumarin ring can enhance anti-HIV activity. For instance, 5-Methoxy-4-methyl DCK emerged as a highly promising compound with an EC50 value of 7.21 x 10-6 microM and a therapeutic index greater than 2.08 x 107. epistemonikos.org

The mechanism of action for some khellactone derivatives is unique compared to many existing HIV-1 reverse transcriptase (RT) inhibitors. mdpi.com For example, DCK has been shown to inhibit the production of double-stranded viral DNA from a single-stranded DNA intermediate, a distinct mechanism that presents an opportunity to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) effective against multidrug-resistant HIV-1 strains. mdpi.comacs.org The development of DCK analogues with improved properties, such as enhanced water solubility and oral bioavailability, continues to be an active area of research. acs.orgnih.gov For instance, 3-Hydroxymethyl-4-methyl-DCK has shown significant anti-HIV activity and moderate oral bioavailability in rats. acs.org

Anti-parasitic Activities (e.g., Antiplasmodial Activity)

Khellactone derivatives have demonstrated notable potential as anti-parasitic agents, particularly against the malaria parasite, Plasmodium falciparum. chemfaces.comnih.gov Studies have identified specific khellactone compounds with significant in vitro antiplasmodial activity.

Two naturally occurring khellactones, (+)-4'-Decanoyl-cis-Khellactone and (+)-3'-Decanoyl-cis-Khellactone, isolated from the rhizomes of Angelica purpuraefolia, exhibited marked inhibitory activity against chloroquine-sensitive strains of P. falciparum. chemfaces.comnih.govthieme-connect.com Their half-maximal inhibitory concentrations (IC50) were determined to be 1.5 µM and 2.4 µM, respectively. chemfaces.comnih.govthieme-connect.com Importantly, these compounds did not show significant cytotoxicity against SK-OV-3 cancer cells, with IC50 values greater than 100 µM, suggesting a selective action against the parasite. chemfaces.comnih.gov

The antiplasmodial activity of these compounds represents a significant finding, as it was the first report of such activity from A. purpuraefolia. nih.gov This highlights the potential of khellactone derivatives as a source for the development of new antimalarial drugs.

Effects on the Cardiovascular System

Khellactones have been investigated for their effects on the cardiovascular system, demonstrating potential as both bronchodilators and antihypertensive agents.

Certain coumarin derivatives, including those with a khellactone-like structure, have been recognized for their bronchodilatory effects. jopir.insci-hub.se Plants containing pyranocoumarins have been used in traditional medicine for their expectorant and bronchodilating properties. researchgate.netnih.govmdpi.com The mechanism of action for the bronchodilatory effects of khellactone and related compounds is believed to involve the relaxation of smooth muscle in the bronchi, leading to an increased airway diameter and easier breathing. ontosight.ai Clinical studies on various coumarin derivatives have shown bronchodilatory effects through multiple pathways. jopir.in

Khellactones and their derivatives have been identified as having significant antihypertensive and vasodilatory properties. smolecule.comresearchgate.net These compounds are known to act as calcium channel blockers, which is a key mechanism for their hypotensive effects. researchgate.netmedchemexpress.commedchemexpress.com

The vasodilatory action of some khellactones is endothelium-dependent and is attributed to the synthesis of nitric oxide (NO) catalyzed by endothelial nitric oxide synthase (eNOS), in addition to their calcium channel blocking activity. mdpi.com For instance, (+)-cis-Khellactone has been noted for its vasodilator and spasmolytic effects. medchemexpress.comhycultec.de The ability of trans-Khellactone (B27147) to induce vasodilation has also been highlighted as a potential benefit for cardiovascular health. smolecule.com

Bronchodilatory Mechanisms

Antioxidant Properties and Free Radical Scavenging

Khellactones and their derivatives have been shown to possess antioxidant properties and the ability to scavenge free radicals. smolecule.comnih.gov This activity is a significant aspect of their therapeutic potential, as oxidative stress is implicated in a variety of diseases.

Studies have demonstrated that khellactone compounds can interact with and neutralize free radicals. For example, some benzo[l]khellactone derivatives have been found to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a manner that is dependent on both concentration and time. nih.govcapes.gov.br Furthermore, certain khellactone derivatives have shown a high capacity to compete with dimethyl sulfoxide (B87167) (DMSO) for hydroxyl radicals. nih.govcapes.gov.br The antioxidant activity of these compounds also includes the inhibition of enzymes like soybean lipoxygenase. nih.govcapes.gov.br

The antioxidant properties of 3',4'-Di-O-acetyl-cis-khellactone (DOAcK) have been linked to its ability to improve glucose metabolism, potentially by enhancing the activity of antioxidant enzymes such as catalase (CAT), glutathione (B108866) peroxidase (GPx), and superoxide (B77818) dismutase (SOD). nih.gov Research on dihydrosamidin (B1219024), a khellactone ester, has shown that it can enhance antioxidant defenses by reducing levels of malondialdehyde and increasing the activities of SOD, catalase, glutathione reductase, and glutathione peroxidase, as well as increasing levels of reduced glutathione in brain homogenates. researchgate.nettandfonline.com

Neuropharmacological Effects

Recent research has begun to explore the neuropharmacological effects of khellactone derivatives, with promising findings in the area of neuroprotection. smolecule.comnih.gov

One area of investigation is the potential of coumarin derivatives, including those related to khellactone, to inhibit acetylcholinesterase (AChE). researchgate.net Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. researchgate.net Coumarin derivatives are being explored for their potential to reduce the aggregation of amyloid-beta (Aβ) and the hyperphosphorylation of tau protein, both of which are hallmarks of Alzheimer's disease. researchgate.net

Dihydrosamidin, a khellactone ester, has demonstrated neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury. tandfonline.com Its administration was found to prevent neuronal death, decrease levels of neuron-specific enolase in the blood, and increase levels of neurotrophic factors and vascular endothelial growth factor A in the brain. tandfonline.com These findings suggest that dihydrosamidin promotes neuroplasticity. researchgate.net

Furthermore, noviomimetics, which are compounds derived from the coumarin scaffold of novobiocin (B609625) and are structurally related to khellactones, have shown neuroprotective effects. nih.gov These compounds can induce the expression of Heat Shock Protein 70 (Hsp70), which plays a role in protecting neurons from damage. nih.gov

Neuroprotective Potential

Khellactone and its derivatives have demonstrated notable neuroprotective properties in various experimental models. Studies suggest that these compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage. smolecule.com The proposed mechanisms behind this neuroprotective activity include the modulation of neuronal signaling pathways and safeguarding neurons against oxidative stress. Certain derivatives have been shown to enhance the expression of antioxidant enzymes, which reduces cellular oxidative stress. Furthermore, the modulation of molecular chaperones like Heat shock protein 90 (Hsp90) by khellactone-related compounds can lead to an induction of Heat Shock Protein 70 (Hsp70), which helps refold denatured proteins and prevent protein aggregation, a hallmark of many neurodegenerative conditions. nih.gov

Anxiolytic Activity

Recent research has highlighted the potential of khellactones as anxiolytic agents. In studies utilizing a zebrafish larvae model, a common tool for evaluating anxiety-like behaviors, certain khellactones have shown a significant ability to reduce anxiety. mdpi.comnih.gov The anxiolytic effect is often measured by observing "reversed thigmotaxis," which is a decrease in the time the larvae spend near the boundaries of their environment and an increase in time spent in the central area. mdpi.comresearchgate.net

Specifically, cis-khellactone, isolated from the fruits of Seseli devenyense, was found to exert a significant influence on the anxiety behavior in the zebrafish model. mdpi.com When treated with cis-khellactone at various concentrations, the larvae displayed a notable increase in the time spent in the central zone of their enclosure, particularly during the dark phase of the light-dark challenge, an effect comparable to the known anxiolytic drug diazepam. mdpi.comresearchgate.net This indicates that cis-khellactone and related pyranocoumarins may hold promise as novel, naturally derived molecules for addressing anxiety disorders. mdpi.comnih.gov

Table 1: Anxiolytic Activity of cis-Khellactone in Zebrafish Larvae

Compound Model Concentrations Tested Observed Effect
cis-Khellactone 5-dpf Danio rerio (zebrafish) larvae 1.5 µM - 25 µM Significant increase in time spent in the central arena, indicating reduced anxiety (reversed thigmotaxis). mdpi.comresearchgate.net

Cholinesterase Inhibition

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Several khellactone-type coumarins isolated from the roots of Peucedanum japonicum have been evaluated for their ability to inhibit these enzymes. nih.govresearchgate.net

Studies have shown that different khellactone derivatives exhibit varying degrees of potency and selectivity against AChE and BChE. For instance, 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) was identified as the most potent AChE inhibitor, while senecioyl-4′-angeloyl-khellactone (PJ5) was the most potent and selective inhibitor of BChE. nih.govresearchgate.net Kinetic studies revealed that these inhibitions are reversible and of a mixed type. nih.govresearchgate.net Molecular docking simulations further supported these findings, indicating strong binding affinities of these compounds to the active sites of their respective target enzymes. nih.govresearchgate.net These results suggest that specific khellactone esters are promising candidates for the development of selective inhibitors for either AChE or BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Khellactone Derivatives

Compound Target Enzyme IC₅₀ (µM)
3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) AChE 9.28 nih.govresearchgate.net
3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15) AChE 10.0 nih.govresearchgate.net
Unnamed Khellactone Ester (Compound 2) AChE 25.7 researchgate.net
senecioyl-4′-angeloyl-khellactone (PJ5) BChE 7.22 nih.govresearchgate.net
Unnamed Khellactone Ester (Compound 4) BChE 8.3 researchgate.net
3′-senecioyl-4′-(2-methylbutyryl)khellactone (PJ10) BChE 10.2 nih.govresearchgate.net

Antiobesity Potential (Anti-adipogenic Effects)

Khellactone derivatives have demonstrated significant potential in combating obesity through their anti-adipogenic effects. Adipogenesis is the process by which pre-adipocytes differentiate into mature, fat-storing adipocytes, and its inhibition is a key target for anti-obesity research. researchgate.net Dihydropyranocoumarins from plants like Peucedanum japonicum have been shown to inhibit adipogenesis both in vitro and in vivo. mdpi.com

In vitro studies using 3T3-L1 preadipocyte cells, a standard model for studying adipogenesis, revealed that khellactones can effectively suppress differentiation and fat accumulation. researchgate.netresearchgate.net For example, cis-3ʹ,4ʹ-diisovalerylkhellactone (cDIVK) was found to inhibit adipocyte differentiation and stimulate glucose uptake. researchgate.net The mechanism for this effect involves the activation of AMP-activated protein kinase (AMPK) and the suppression of key adipogenic transcription factors, including C/EBPα, PPARγ, and SREBP-1c. researchgate.net By inhibiting these crucial regulators, khellactones effectively halt the process of lipogenesis in adipocytes. researchgate.net

Table 3: Anti-adipogenic Effects of Khellactone Derivatives on 3T3-L1 Cells

Compound Concentration Key Findings
cis-3ʹ,4ʹ-diisovalerylkhellactone (cDIVK) 30 and 50 μM Effectively inhibited adipocyte differentiation and fat accumulation; stimulated glucose uptake. researchgate.net

Modulation of Multidrug Resistance (e.g., P-glycoprotein-mediated MDR Reversal)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a wide range of anticancer drugs. nih.gov A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. frontiersin.orgnih.gov

Khellactone derivatives have emerged as potent modulators of MDR. Studies have shown that certain pyranocoumarins can reverse P-gp-mediated multidrug resistance in cancer cells. frontiersin.orgglobalresearchonline.net For instance, cis-khellactone, a derivative of (±)-praeruptorin A, was shown to reverse P-gp-mediated MDR in K562 leukemic cells. globalresearchonline.net These compounds act as chemosensitizers, meaning they can be co-administered with anticancer drugs to inhibit the P-gp efflux pump, thereby increasing the intracellular accumulation and cytotoxicity of the chemotherapeutic agent. nih.gov This makes khellactones a promising class of natural products for overcoming drug resistance in cancer treatment. frontiersin.org

Table 4: Mentioned Compounds

Compound Name
Khellactone
cis-Khellactone
3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13)
3′-isovaleryl-4′-(2-methylbutyroyl)khellactone (PJ15)
senecioyl-4′-angeloyl-khellactone (PJ5)
3′-senecioyl-4′-(2-methylbutyryl)khellactone (PJ10)
3′,4′-disenecioylkhellactone (PJ4)
cis-3ʹ,4ʹ-diisovalerylkhellactone (cDIVK)
(±)-praeruptorin A
Diazepam
Acetylcholine
C/EBPα
PPARγ

Structure Activity Relationship Sar Studies of Khellactones

Influence of Substituents and Stereochemistry on Biological Activities

The nature and position of substituents, along with the stereochemistry at the C-3′ and C-4′ carbons of the khellactone core, profoundly influence the biological activities of these compounds. nih.gov

The acyloxy groups at the C-3′ and C-4′ positions are critical determinants of activity. nih.govmdpi.com For instance, in reversing P-glycoprotein-mediated multidrug resistance (MDR), the presence of two methoxycinnamoyloxy groups at these positions in a cis-configuration, as seen in (±)-3′-O,4′-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone, leads to dramatic MDR-reversing activity. nih.gov The type of acyl group, its substitution pattern, and the cis/trans configuration of the C-3′ and C-4′ esters all play a role in modulating this effect. nih.gov

Stereochemistry is a crucial factor. nih.gov The (3′R,4′R) configuration is considered essential for potent anti-HIV activity, with diastereoisomers having (3′S,4′S), (3′R,4′S), or (3′S,4′R) configurations being significantly less active. acs.orgnih.gov This highlights the stereoselective preference of the biological targets. mdpi.com However, for antitumor activity, derivatives with the (3'S,4'S) configuration have shown promising cytotoxic effects against various cancer cell lines. nih.govmdpi.com For example, a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives displayed significant cytotoxicity, with the nature of the 3' and 4' substituents influencing their potency. mdpi.com

Impact of Coumarin (B35378) Ring Modifications on Antitumor Efficacy

Modifications to the coumarin ring of khellactone derivatives have a significant impact on their antitumor efficacy. The planarity and resonance of the coumarin system are considered essential for potent biological activity. nih.govnih.gov

In the context of antitumor activity, a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. nih.govresearchgate.net The results indicated that changes in the 3' and 4' substituents on the pyran ring had a significant influence on cytotoxicity. mdpi.com For example, compound 3a, with a tigloyl group at the 3' and 4' positions, showed the most significant cytotoxicity against HEPG-2 cells. mdpi.com Furthermore, the Z isomer of the 2-methyl-2-butenoyl group at these positions was found to be superior to the E isomer for antitumor activity. mdpi.com This suggests that both the electronic and steric properties of the substituents on the coumarin ring and the attached pyran ring are crucial for antitumor efficacy.

Stereoselectivity in Pharmacological Actions of Khellactones

The pharmacological actions of khellactones are highly stereoselective, a consequence of the chiral nature of their biological targets. mdpi.com The absolute configuration at the C-3′ and C-4′ stereogenic centers is a critical determinant of biological activity. nih.gov

The anti-HIV activity of khellactone derivatives is a prime example of this stereoselectivity. The (3′R, 4′R)-(+)-cis-khellactone skeleton is essential for potent inhibition of HIV-1, with its three diastereoisomers being at least 10,000 times less active. nih.gov This stringent stereochemical requirement underscores the specific binding interactions between the khellactone derivative and its viral target.

Similarly, in the context of other pharmacological effects, such as the reversal of multidrug resistance, the configuration of the C-3′ and C-4′ substituents plays a key role. nih.gov The cis-configuration of aromatic acyl groups at these positions is more potent than the trans-isomers in reversing MDR. nih.gov The distinct pharmacological profiles of enantiomers and diastereoisomers highlight the importance of chiral recognition in the interaction of khellactones with endogenous macromolecules. mdpi.comsemanticscholar.org This stereoselectivity is a crucial consideration in the design and development of new khellactone-based therapeutic agents.

Computational Approaches in SAR Analysis

Computational methods, such as molecular docking simulations, have become invaluable tools in understanding the structure-activity relationships of khellactone derivatives. mdpi.com These approaches provide insights into the binding modes and interactions of these compounds with their biological targets at a molecular level.

Molecular docking studies have been employed to investigate the interaction of khellactones with various enzymes. For instance, docking simulations of khellactone derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed the importance of hydrogen bonding and binding affinity in determining inhibitory activity. researchgate.netnih.gov One study showed that a specific khellactone derivative formed a hydrogen bond with Tyr121 of AChE, contributing to its higher binding affinity. researchgate.netnih.gov

In the context of anti-inflammatory activity, molecular docking has been used to simulate the binding of (-)-cis-khellactone to the catalytic site of soluble epoxide hydrolase (sEH). mdpi.com These simulations confirmed that the inhibitor docks into the active site with a favorable binding energy and identified key interactions, such as hydrogen bonds with Gln384 and Tyr383, and π–π stacking with Trp336. mdpi.com

Pharmacokinetics and Metabolism of Khellactone Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profilesacs.orgmdpi.com

The journey of khellactone derivatives through the body involves several key processes, collectively known as ADME. A schematic of these processes is illustrated in Figure 1.

Absorption: Khellactone derivatives generally exhibit rapid absorption from the gastrointestinal tract following oral administration. nih.gov This is largely attributed to their high lipophilicity (calculated logP values are often between 1 and 5), which facilitates passage across intestinal barriers. mdpi.comnih.gov In vitro models, such as the Caco-2 cell monolayer, are commonly used to assess the permeability and absorption of these compounds. nih.gov

Distribution: Once absorbed, khellactone derivatives tend to distribute widely throughout the body. Their lipophilic nature allows them to penetrate various tissues, with notable concentrations found in well-perfused organs like the heart, spleen, and lung. mdpi.com Some derivatives are also capable of crossing the blood-brain barrier. mdpi.com

Metabolism: This is the most critical and extensive phase for khellactone derivatives. They undergo significant first-pass metabolism, primarily in the intestine and liver, which is a major contributor to their low oral bioavailability. nih.govresearchgate.netacs.orgresearchgate.net The primary metabolic pathways include hydrolysis, oxidation, acyl migration, and glucuronidation. nih.govmdpi.comresearchgate.net These transformations are predominantly mediated by carboxylesterases, cytochrome P450 (CYP) enzymes (especially CYP3A), and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.comnih.gov

Excretion: The metabolites of khellactone derivatives, being more water-soluble than the parent compounds, are eliminated from the body primarily through renal and biliary pathways.

Table 1: Summary of ADME Properties for Select Khellactone Derivatives
CompoundAdministration RouteKey Pharmacokinetic FeatureReference
General Khellactone Derivatives (KDs)OralHigh lipophilicity results in good absorption but low metabolic stability and bioavailability. mdpi.comnih.gov
Praeruptorin A (PA)OralUndergoes extensive first-pass metabolism, including hydrolysis and oxidation. researchgate.net
3-Hydroxymethyl-4-methyl-DCK (4c)Oral (in rats)Exhibits moderate oral bioavailability (15%), an improvement over some other DCK analogues. acs.org
3-cyanomethyl-4-methyl-DCK (CMDCK)In vitro/In vivoShows moderate cell permeability and moderate oral bioavailability with low systemic clearance. acs.org

Primary Metabolic Pathways

The structural complexity of khellactone derivatives, particularly the presence of ester linkages, makes them susceptible to several metabolic transformations. mdpi.com

Hydrolysis is a principal metabolic pathway for khellactone derivatives due to the presence of acyloxy groups at the C-3′ and C-4′ positions. mdpi.com This reaction is primarily catalyzed by carboxylesterases found in the plasma, liver, and intestine. mdpi.comresearchgate.netresearchgate.net The process typically occurs in a stepwise manner, leading to the formation of mono-hydrolyzed intermediates and ultimately the fully hydrolyzed product, cis-khellactone. mdpi.com For example, the hydrolysis of praeruptorin A (PA) yields cis-khellactone as the sole end-product. mdpi.com

Oxidation is another major metabolic route, predominantly catalyzed by cytochrome P450 enzymes, with the CYP3A subfamily (specifically CYP3A4) playing a crucial role. mdpi.comresearchgate.netnih.gov Studies on various khellactone derivatives, including 3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) analogues and praeruptorin A, have shown that oxidation often occurs rapidly. researchgate.netnih.gov The primary sites of oxidation are typically the lipophilic acyl moieties, such as the camphanoyl groups, or the side chains at the C-3 and C-4 positions of the coumarin (B35378) skeleton, rather than the coumarin ring itself. researchgate.netnih.gov This rapid oxidation of the ester moieties is a key determinant of the low metabolic stability observed for many of these compounds. mdpi.comnih.gov

Intramolecular acyl migration is a related pathway where an acyl group moves from one position to another, for instance, from the C-4′ to the C-3′ position. mdpi.comrsc.orgresearchgate.net This can occur alongside hydrolysis. researchgate.net Following the hydrolysis of the ester groups to expose hydroxyl functions on the khellactone core, the resulting cis-khellactone can undergo Phase II conjugation. mdpi.com The most prominent conjugation reaction is glucuronidation, mediated by UGTs. nih.govmdpi.com The nucleophilicity and stereo-conformation of the newly exposed hydroxyl groups determine the preference for glucuronidation at different sites, leading to the formation of cis-khellactone glucuronides. mdpi.com

Table 2: Key Metabolic Pathways and Mediating Enzymes
Metabolic PathwayPrimary Mediating EnzymesDescriptionReference
HydrolysisCarboxylesterases (CEs)Cleavage of the acyloxy ester groups at C-3' and C-4' positions, leading to cis-khellactone. nih.govmdpi.com
OxidationCytochrome P450 (CYP3A4)Rapid oxidation, primarily on the lipophilic acyl side chains. mdpi.comresearchgate.netnih.gov
Acyl Migration- (Intramolecular)Spontaneous intramolecular rearrangement of acyl groups. rsc.orgresearchgate.net
GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of glucuronic acid to the hydroxyl groups of cis-khellactone (post-hydrolysis). nih.govmdpi.com

Oxidation Pathways (e.g., Cytochrome P450 Enzymes, CYP3A)

Factors Influencing Oral Bioavailability and Metabolic Stabilitymdpi.comacs.orgmdpi.com

The poor oral bioavailability of many khellactone derivatives is a direct consequence of their low metabolic stability and extensive first-pass effect. mdpi.comnih.gov Several structural and physicochemical factors are determinant. nih.gov

Acyloxy Groups: The nature of the acyl groups at the C-3′ and C-4′ positions is a critical factor. mdpi.com Lipophilic ester moieties, such as camphanoyl groups, are primary sites for rapid oxidation, which contributes significantly to low metabolic stability. nih.gov Structural modification of these ester groups is a key strategy for improving the metabolic profile. mdpi.comnih.gov

Lipophilicity and Polarity: While high lipophilicity aids absorption, it can also lead to lower metabolic stability. nih.gov A balance is required. Enhancing water solubility and polarity, for instance by introducing a hydroxymethyl group, has been shown to improve oral bioavailability in some cases. acs.org

Stereochemistry: The configuration at the C-3′ and C-4′ stereogenic centers influences metabolic profiles and pharmacokinetic properties. mdpi.comnih.gov

Substituents on the Coumarin Ring: Modifications at the C-3 and C-4 positions of the khellactone skeleton can also impact metabolic stability. mdpi.com For example, introducing a cyano group at the C-3 position has been shown to improve metabolic stability by increasing the hydrophilicity of the derivative. mdpi.com

Stereoselective Metabolism of Khellactone Derivativesacs.org

Given that many khellactone derivatives possess stereogenic centers at the C-3′ and C-4′ positions, stereoselectivity is a crucial aspect of their pharmacokinetics and metabolism. nih.gov Studies have demonstrated that metabolic enzymes can differentiate between enantiomers and diastereoisomers. researchgate.netnih.gov

Research on the enantiomers of praeruptorin A (PA)—dextrorotatory (+)-PA (dPA) and levorotatory (-)-PA (lPA)—in human and rat liver microsomes revealed significant stereoselective metabolism. researchgate.netnih.gov Both hydrolysis and oxidation pathways showed stereoselectivity, with CYP3A4 being the main isoform mediating these differences. nih.gov In rat liver microsomes, both enantiomers were eliminated more rapidly than in human liver microsomes, with lPA showing a greater species difference. researchgate.net

Interestingly, in the absence of an NADPH-regenerating system (which is required for CYP450 activity), (-)-praeruptorin A was still metabolized via carboxylesterase-mediated hydrolysis, while (+)-praeruptorin A remained stable, highlighting the stereospecificity of the hydrolyzing enzymes. nih.gov Furthermore, enzymatic hydrolysis has been established as a reliable method to determine the absolute configuration of these coumarins, as the resulting cis-khellactone metabolite retains the same absolute configuration as the parent compound. nih.gov This chiral discrimination by metabolic enzymes underscores the importance of evaluating stereoisomers independently during drug development. researchgate.netnih.gov

Assessment of Potential Drug-Drug Interactions (DDIs)

The potential for drug-drug interactions (DDIs) is a critical consideration in the development of new therapeutic agents. For khellactone derivatives, this potential arises primarily from their interaction with major drug-metabolizing enzymes and drug transporters. mdpi.comnih.gov The primary contributors to these interactions are cytochrome P450 (CYP) enzymes, particularly CYP3A4, UDP-glucuronosyltransferases (UGTs), and the efflux transporters P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2). mdpi.comnih.gov

Interactions with Cytochrome P450 (CYP) Enzymes

Research has identified CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs, as playing a significant role in the hepatic clearance of khellactone derivatives such as (+)-praeruptorin A. researchgate.netnih.gov This shared metabolic pathway creates a basis for potential DDIs when khellactone derivatives are co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. nih.gov

Studies have shown that praeruptorin A can significantly induce the expression and activity of CYP3A4. thieme-connect.com This induction is mediated through the activation of nuclear receptors, specifically the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). thieme-connect.com By activating these pathways, praeruptorin A can up-regulate CYP3A4 gene expression, potentially accelerating the metabolism and detoxification of co-administered CYP3A4 substrates. thieme-connect.com This mechanism suggests that co-administration could lead to subtherapeutic concentrations of other drugs. nih.gov

Table 1: Interaction of Praeruptorin A with CYP3A4

CompoundMechanism of InteractionMediating ReceptorsPotential ConsequenceSource
(+)-Praeruptorin ASubstrate for metabolism-Competition for metabolism with other CYP3A4 substrates nih.gov
Praeruptorin AInduction of gene expression and activityPregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR)Accelerated metabolism of co-administered CYP3A4 substrates, leading to potential herb-drug interactions. nih.govthieme-connect.com

Interactions with UDP-glucuronosyltransferases (UGTs)

UGTs represent a major pathway for phase II drug metabolism. Certain khellactone derivatives have demonstrated significant inhibitory effects on specific UGT isoforms. In vitro studies have shown that praeruptorin A exhibits strong, selective inhibition of UGT1A6 and UGT2B7. chemfaces.com Praeruptorin B showed much weaker inhibitory activity. chemfaces.com

The inhibition of UGT1A6 by praeruptorin A was found to be noncompetitive, while its inhibition of UGT2B7 was competitive. chemfaces.com The potential for these interactions to be clinically relevant was assessed by calculating the ratio of the in vivo concentration ([I]) to the in vitro inhibition constant (Ki). The calculated [I]/Ki values for praeruptorin A's inhibition of UGT1A6 and UGT2B7 were 15.8 and 5.8, respectively, indicating a high potential for DDIs with drugs primarily metabolized by these two UGT isoforms. chemfaces.com

Table 2: Inhibitory Effects of Praeruptorins on UGT Isoforms

CompoundTarget UGT IsoformInhibition Potency (% activity inhibited by 100 µM)Inhibition Kinetic Constant (Ki)Mode of InhibitionIn Vitro-In Vivo Extrapolation ([I]/Ki)Source
Praeruptorin A UGT1A697.8%1.2 µMNoncompetitive15.8 chemfaces.com
UGT2B790.1%3.3 µMCompetitive5.8 chemfaces.com
Praeruptorin B UGT1A6Weaker inhibition compared to Praeruptorin ANot determinedNot determinedNot applicable chemfaces.com

Interactions with Drug Transporters

P-glycoprotein (P-gp)

P-glycoprotein is an efflux transporter that plays a crucial role in limiting the intracellular concentration of a wide range of xenobiotics. Several khellactone derivatives have been identified as modulators of P-gp function, which is a common cause of multidrug resistance (MDR) in cancer cells. nih.gov

One such derivative, (±)-3′-O,4′-O-dicinnamoyl-cis-khellactone (DCK), was found to be a potent agent in reversing P-gp-mediated MDR. nih.gov It increases the intracellular accumulation of P-gp substrates, such as doxorubicin, without altering the expression level of the P-gp protein itself. mdpi.comnih.gov Mechanistic studies revealed that DCK acts as a non-competitive inhibitor of P-gp-ATPase activity, suggesting it may bind to an allosteric site on the transporter rather than the primary substrate-binding site. mdpi.comnih.gov

Further structure-activity relationship studies showed that modifications to the cinnamoyl groups of DCK significantly alter its P-gp inhibitory activity. The derivative (±)-3′-O,4′-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone (DMDCK), with methoxy (B1213986) groups at both the 3- and 4-positions of the cinnamoyl moieties, displayed remarkably enhanced P-gp-inhibitory activity. mdpi.comuclan.ac.uk In contrast, a derivative with only a 4-methoxy group, (±)-3′-O,4′-O-bis(4-methoxycinnamoyl)-cis-khellactone (MMDCK), had reduced activity. uclan.ac.uk

Table 3: Interaction of Khellactone Derivatives with P-glycoprotein (P-gp)

CompoundEffect on P-gpMechanismSource
(±)-3′-O,4′-O-dicinnamoyl-cis-khellactone (DCK)Reverses P-gp-mediated multidrug resistanceNon-competitive inhibition of P-gp-ATPase activity. mdpi.comnih.gov
(±)-3′-O,4′-O-bis(3,4-dimethoxycinnamoyl)-cis-khellactone (DMDCK)Enhanced P-gp inhibitory activity compared to DCKPromotes binding of UIC2 antibody, signifying a conformational change in P-gp. mdpi.comuclan.ac.uk
(±)-3′-O,4′-O-bis(4-methoxycinnamoyl)-cis-khellactone (MMDCK)Reduced P-gp inhibitory activity compared to DCK- uclan.ac.uk

Multidrug Resistance-Associated Protein 2 (MRP2)

MRP2 is another important efflux transporter. Praeruptorin A and its racemate, praeruptorin C, have been shown to significantly upregulate the expression of MRP2 in vitro. selleckchem.comthieme-connect.denih.gov This induction occurs at both the mRNA and protein levels and leads to enhanced transport activity of MRP2. thieme-connect.denih.gov The mechanism for this upregulation is mediated through the constitutive androstane receptor (CAR). thieme-connect.denih.gov This ability to increase the expression and function of MRP2 represents another pathway through which these khellactone derivatives can cause herb-drug interactions, potentially decreasing the efficacy of drugs that are substrates of this transporter. selleckchem.comthieme-connect.de

Future Directions in Khellactone Research

Advanced Mechanistic Investigations of Biological Activities

While the broad biological effects of khellactones are recognized, a more profound understanding of their molecular mechanisms is a critical future goal. Current research has identified several pathways through which khellactones exert their effects. For instance, some khellactone derivatives exhibit anti-inflammatory properties by inhibiting the phosphorylation of JNK and p38, key components of the MAPK signaling pathway, and by suppressing the activation of the NF-κB pathway. nih.gov In the context of psoriasis treatment, cis-khellactone has been shown to selectively modulate macrophage function by inducing autophagy, thereby reducing the production of pro-inflammatory cytokines like IL-23, TNF-α, IL-1β, and IL-6. researchgate.netresearchgate.net

Future investigations should aim to elucidate the precise molecular targets of khellactones. For example, in its anti-HIV role, the derivative 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) is known to inhibit the production of double-stranded viral DNA from a single-stranded template, a mechanism distinct from many existing reverse transcriptase inhibitors. nih.gov Further studies are needed to pinpoint the exact interactions with viral or host cell machinery. Similarly, the vasorelaxant effects of praeruptorin A enantiomers are attributed to a combination of nitric oxide synthesis and calcium channel blocking, but the specific receptor-ligand interactions remain to be fully characterized. nih.gov Advanced techniques such as proteomics, transcriptomics, and molecular docking simulations will be instrumental in identifying direct binding partners and downstream signaling cascades. researchgate.netnih.gov

Preclinical and Clinical Development Considerations for Khellactone-Based Therapeutics

The translation of promising khellactone derivatives from the laboratory to clinical use requires rigorous preclinical and clinical evaluation. A significant hurdle for many khellactone derivatives is their poor oral bioavailability, largely due to extensive metabolism through hydrolysis, oxidation, and glucuronidation. mdpi.com For example, while exhibiting potent anti-HIV activity, 4-methyl-DCK suffered from poor bioavailability, limiting its development. nih.gov

Future efforts must focus on overcoming these pharmacokinetic challenges. One promising approach is the development of prodrugs or the modification of the khellactone scaffold to enhance water solubility and metabolic stability. acs.org For instance, the synthesis of 3-hydroxymethyl-4-methyl-DCK resulted in a compound with increased water solubility and moderate oral bioavailability in rats. acs.org

Comprehensive preclinical studies are essential to establish the safety and efficacy of lead candidates. nih.govacs.org This includes in vivo studies in relevant animal models to assess pharmacokinetics, tissue distribution, and potential toxicity. researchgate.netnih.gov For example, preclinical studies of (3'R,4'R)-3-cyanomethyl-4-methyl-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (3-cyanomethyl-4-methyl-DCK) revealed moderate cell permeability, moderate oral bioavailability, and low systemic clearance, suggesting its potential as a clinical trial candidate. nih.govacs.org As candidates progress, well-designed clinical trials will be necessary to evaluate their therapeutic potential in humans. nih.gov

Rational Design and Synthesis of Novel Khellactone Analogues with Improved Efficacy and Pharmacokinetic Profiles

The rational design and synthesis of novel khellactone analogues offer a powerful strategy to enhance therapeutic properties. By systematically modifying the khellactone core, researchers can improve potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov Structure-activity relationship (SAR) studies have already provided valuable insights, indicating that the acyl groups at the C-3' and C-4' positions, as well as the stereochemistry at these carbons, are crucial for biological activity. nih.govmdpi.com

For example, in the development of anti-HIV agents, the synthesis of various DCK analogues has led to compounds with significantly improved potency. acs.orgnih.gov The introduction of a cyanomethyl group at the 3-position of the coumarin (B35378) ring is one such modification that has yielded promising results. nih.gov Similarly, the synthesis of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives has resulted in compounds with potent antitumor activity against various cancer cell lines. mdpi.comdntb.gov.ua

Future design strategies will likely incorporate computational modeling, such as 3D-QSAR (Quantitative Structure-Activity Relationship), to predict the activity of new analogues and guide synthetic efforts. nih.gov This approach can help in designing molecules with optimized interactions with their biological targets and improved drug-like properties. mdpi.comacs.org The goal is to create a diverse library of khellactone derivatives with a wide range of therapeutic applications. researchgate.net

Sustainable Production Strategies through Biosynthesis and Semi-synthesis

To meet the potential demand for khellactone-based drugs, the development of sustainable and scalable production methods is essential. Khellactones are naturally found in plants of the Apiaceae family, such as Ammi visnaga and Peucedanum species. ontosight.ainih.gov However, reliance on plant extraction can be limited by geographical variation, low yields, and environmental factors. mdpi.comresearchgate.net

One promising avenue is the elucidation and engineering of the biosynthetic pathways of khellactones in their native plants. frontiersin.org Identifying the genes and enzymes involved in the formation of the pyranocoumarin (B1669404) skeleton and its subsequent modifications would open the door to heterologous production in microbial hosts like E. coli or yeast. frontiersin.orgacs.org This synthetic biology approach offers a renewable and controllable source of khellactones. frontiersin.org For instance, cis-khellactone-3'-β-glucopyranoside has been isolated from Ammi visnaga. scirp.orgnih.govscirp.org

Exploration of Novel Therapeutic Indications and Applications of Khellactones

While much of the research on khellactones has focused on their anti-HIV, anti-inflammatory, and cardiovascular effects, there is a vast potential for discovering new therapeutic applications. mdpi.commdpi.comresearchgate.net The diverse biological activities already observed suggest that khellactone derivatives may be effective against a range of other diseases. nih.gov

Recent studies have begun to explore these new frontiers. For example, certain khellactone derivatives have shown promising antitumor activity, inducing apoptosis in cancer cells. mdpi.comdntb.gov.uaresearchgate.net Others have demonstrated potential in reversing multidrug resistance in cancer cells, which could lead to more effective chemotherapy regimens. nih.govmdpi.comconicet.gov.ar Additionally, the anti-obesity potential of dihydrosamidin (B1219024), a khellactone ester, has been identified, suggesting a role for these compounds in metabolic disorders. mdpi.com

Future research should systematically screen khellactone libraries against a wide array of biological targets and disease models. This could unveil novel applications in areas such as neurodegenerative diseases, metabolic syndromes, and other infectious diseases. researchgate.netscispace.comcapes.gov.br The exploration of khellactone glucosides and other naturally occurring derivatives could also lead to the discovery of new bioactive compounds. mdpi.comscirp.org

Q & A

Basic Research Questions

Q. What are the key structural features of khellactone derivatives that influence their bioactivity in anticancer studies?

  • Methodological Answer : Focus on the stereochemistry of the C-3′ and C-4′ chiral centers, which are critical for biological activity. Use X-ray crystallography or NMR spectroscopy to confirm configurations (e.g., 3′R/4′R vs. 3′S/4′S). Compare activity data (e.g., IC50 values) of enantiomers to establish structure-activity relationships (SAR) .
  • Experimental Design : Synthesize derivatives with controlled stereochemistry via asymmetric catalysis (e.g., (DHQD)₂-PYR catalyst) and validate purity using HPLC. Test in vitro against cancer cell lines (e.g., HEPG-2, SGC-7901) .

Q. How can researchers ensure reproducibility in synthesizing khellactone derivatives with high stereochemical purity?

  • Methodological Answer : Document reaction conditions (temperature, solvent, catalyst loading) rigorously. Use chiral column chromatography or circular dichroism (CD) to verify enantiomeric excess. Cross-validate results with independent labs using shared protocols .
  • Data Contradiction Analysis : If yield or purity varies, re-examine catalyst stability or solvent effects. Compare batch-specific NMR spectra to identify impurities .

Q. What in vitro assays are most reliable for evaluating khellactone’s antiviral activity against HIV-1?

  • Methodological Answer : Use HIV-1 reverse transcriptase inhibition assays or cell-based models (e.g., TZM-bl cells) to measure replication inhibition. Include positive controls (e.g., azidothymidine) and validate with dose-response curves .

Advanced Research Questions

Q. How do substituents at the 4-methyl position of khellactone derivatives modulate antitumor activity?

  • Methodological Answer : Perform molecular docking studies to assess interactions with targets like tubulin or P-glycoprotein. Synthesize derivatives with varied substituents (e.g., halides, alkyl chains) and correlate logP values with cytotoxicity data. Use QSAR models to predict optimal substituents .
  • Data Contradiction Analysis : Resolve discrepancies (e.g., conflicting IC50 values) by standardizing assay conditions (cell density, incubation time) and validating with orthogonal methods (e.g., apoptosis vs. proliferation assays) .

Q. What mechanisms underlie the selective cytotoxicity of khellactone derivatives in hepatic (HEPG-2) versus gastric (SGC-7901) cancer cells?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., apoptosis regulators). Compare mitochondrial membrane potential (JC-1 staining) across cell lines .
  • Experimental Design : Include isogenic cell lines to control for genetic background. Use multi-omics integration (proteomics + metabolomics) to map mechanistic networks .

Q. How can researchers resolve conflicting reports on khellactone’s role in P-glycoprotein inhibition?

  • Methodological Answer : Standardize assays using calcein-AM efflux or rhodamine-123 accumulation in MDR1-overexpressing cells. Control for off-target effects with P-gp inhibitors (e.g., verapamil). Publish raw data (e.g., flow cytometry histograms) for transparency .

Methodological Guidelines for Data Interpretation

  • Handling Variability in Bioactivity Data :
    • Use Bland-Altman plots to assess inter-lab variability.
    • Apply meta-analysis tools (e.g., RevMan) to aggregate results from independent studies .
  • Validating Synthetic Pathways :
    • Share Supplementary Materials (e.g., NMR spectra, HPLC chromatograms) via repositories like Zenodo to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.